N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine
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Overview
Description
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine is an organic compound with the chemical formula C12H18ClF2N5 This compound is characterized by the presence of two pyrazole rings, which are heterocyclic aromatic organic compounds
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine typically involves multiple steps, starting from commercially available starting materials. The synthetic route may include the following steps:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a 1,3-dicarbonyl compound under acidic or basic conditions.
Introduction of the difluoroethyl group: This step involves the reaction of the pyrazole intermediate with a difluoroethylating agent, such as 2,2-difluoroethyl bromide, in the presence of a base.
Methylation and ethylation:
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and improved scalability.
Chemical Reactions Analysis
Types of Reactions
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where a nucleophile replaces a leaving group in the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrazole derivatives with additional oxygen-containing functional groups, while reduction may lead to the formation of more saturated compounds.
Scientific Research Applications
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine has several scientific research applications:
Chemistry: The compound can be used as a building block for the synthesis of more complex molecules.
Biology: It may serve as a ligand in the study of enzyme-substrate interactions.
Medicine: The compound has potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- **N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-methyl-1H-pyrazol-3-amine
- **N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-1H-pyrazol-4-amine
Uniqueness
N-{[1-(2,2-difluoroethyl)-5-methyl-1H-pyrazol-4-yl]methyl}-1-ethyl-3-methyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C13H19F2N5 |
---|---|
Molecular Weight |
283.32 g/mol |
IUPAC Name |
N-[[1-(2,2-difluoroethyl)-5-methylpyrazol-4-yl]methyl]-1-ethyl-3-methylpyrazol-4-amine |
InChI |
InChI=1S/C13H19F2N5/c1-4-19-7-12(9(2)18-19)16-5-11-6-17-20(10(11)3)8-13(14)15/h6-7,13,16H,4-5,8H2,1-3H3 |
InChI Key |
KKMYZRDYTJOFME-UHFFFAOYSA-N |
Canonical SMILES |
CCN1C=C(C(=N1)C)NCC2=C(N(N=C2)CC(F)F)C |
Origin of Product |
United States |
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